molecular formula C11H9BrN2O2 B1493741 6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidin-4-ol CAS No. 2098010-49-0

6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidin-4-ol

Cat. No.: B1493741
CAS No.: 2098010-49-0
M. Wt: 281.1 g/mol
InChI Key: JVCMLRYKTAAIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidin-4-ol is a brominated heterocyclic compound designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a bromofuran moiety linked to a cyclopropyl-substituted pyrimidine core, a structural motif prevalent in the development of pharmaceutically active molecules . Its molecular architecture is strategically valuable for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), where the bromine atom serves as a handle for introducing structural diversity . Pyrimidine derivatives are extensively investigated for their potential as kinase inhibitors and modulators of various biological targets . The specific structural elements present in this compound—the bromofuran and the 2-cyclopropylpyrimidin-4-ol—are associated with research into novel therapeutics, including phosphodiesterase inhibitors (PDE10A) and targeted protein degraders (e.g., for VAV1 protein involved in immune signaling) . This reagent is provided exclusively For Research Use Only and is intended for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-(5-bromofuran-2-yl)-2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-9-4-3-8(16-9)7-5-10(15)14-11(13-7)6-1-2-6/h3-6H,1-2H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCMLRYKTAAIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of 6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidin-4-ol

This compound is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the bromofuran moiety and the cyclopropyl group suggests that this compound may exhibit unique pharmacological properties.

Antitumor Activity

Research has indicated that pyrimidine derivatives often exhibit significant antitumor activity. Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation. In vitro studies typically assess the compound's effectiveness against various cancer cell lines, including breast, lung, and colon cancer cells.

Case Study Example:
In a study evaluating the cytotoxic effects of pyrimidine derivatives, it was found that certain substitutions on the pyrimidine ring enhanced antitumor activity. The introduction of halogenated furan rings was associated with increased potency against specific cancer types.

Antiviral Activity

Pyrimidine derivatives have also been explored for antiviral properties. The mechanism often involves inhibition of viral replication or interference with viral enzymes.

Research Findings:
A study demonstrated that similar compounds could inhibit viral polymerases, which are crucial for viral replication. This suggests that this compound may possess antiviral properties worth investigating further.

Enzyme Inhibition

Many biologically active compounds function as enzyme inhibitors. Pyrimidines have been shown to inhibit kinases and other enzymes involved in signaling pathways.

Table: Potential Enzyme Targets for Pyrimidine Derivatives

Enzyme TypeTargeted PathwayInhibition Type
Protein KinasesCell proliferationCompetitive inhibition
DNA PolymerasesViral replicationNon-competitive inhibition
Cyclooxygenases (COX)Inflammatory responseReversible inhibition

The biological activity of this compound may involve multiple mechanisms:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Modulation : By binding to specific enzymes, this compound could alter signaling pathways critical for cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain pyrimidines can induce oxidative stress in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidin-4-ol with analogs from the provided evidence, focusing on structural variations and inferred properties.

Substituent Modifications on the Pyrimidine Core

6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-ol (CAS 1977709-94-6)
  • Structural Difference : Replaces the 5-bromofuran-2-yl group with a 4-bromophenyl substituent.
  • Bromine at the para position on phenyl may stabilize the molecule via resonance effects, whereas the bromofuran group introduces electron-withdrawing character and steric constraints .
6-(4-Bromophenyl)-2-fluoropyridine-3-sulfonyl fluoride (CAS 2060049-33-2)
  • Structural Difference : Pyridine ring replaces pyrimidine, with sulfonyl fluoride and fluorine substituents.
  • Impact :
    • Sulfonyl fluoride groups are highly reactive, enabling covalent binding to proteins (e.g., in proteolysis-targeting chimeras).
    • Fluorine enhances metabolic stability but may reduce bioavailability compared to the hydroxyl group in the target compound .

Cyclopropyl Substitutions and Heterocycle Variations

(2R,3R)-3-[(5-bromo-2-{[4-(S-cyclopropylsulfonimidoyl)phenyl]amino}pyrimidin-4-yl)oxy]butan-2-ol
  • Structural Difference : Contains a sulfonimidoyl-cyclopropyl group and a chiral diol side chain.
  • Impact :
    • The sulfonimidoyl group enhances hydrogen-bonding capacity, improving target selectivity in enzyme inhibition.
    • Chirality introduces stereochemical complexity, which may increase synthetic challenges compared to the achiral cyclopropyl group in the target compound .

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Substituents Solubility (Predicted) Reactivity Potential Applications
This compound Pyrimidine 5-Bromofuran, Cyclopropyl, -OH Moderate Nucleophilic aromatic substitution Kinase inhibitors, Antibacterials
6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-ol Pyrimidine 4-Bromophenyl, Cyclopropyl, -OH Low Electrophilic substitution Organic electronics
6-(4-Bromophenyl)-2-fluoropyridine-3-sulfonyl fluoride Pyridine 4-Bromophenyl, Sulfonyl fluoride Very Low Covalent binding PROTACs, Chemical probes
(2R,3R)-3-[(5-bromo-2-{[4-(S-cyclopropylsulfonimidoyl)phenyl]amino}pyrimidin-4-yl)oxy]butan-2-ol Pyrimidine Sulfonimidoyl, Chiral diol High (polar groups) Hydrogen bonding Enzyme inhibitors, Therapeutics

Research Findings and Limitations

  • Electronic Effects : Brominated furan in the target compound likely confers stronger electron-withdrawing effects than bromophenyl analogs, altering reactivity in cross-coupling reactions .
  • Biological Activity : The hydroxyl group at the 4-position may mimic ATP-binding motifs in kinases, a feature absent in sulfonyl fluoride or fluoropyridine derivatives.
  • Synthetic Challenges : Cyclopropane-containing compounds (e.g., target and CAS 1977709-94-6) require specialized ring-strain mitigation strategies during synthesis.

Notes on Evidence Limitations

  • Direct pharmacological or physicochemical data for this compound are absent in the provided evidence. Inferences are drawn from structural analogs.
  • The CAS 1977709-94-6 compound (4-bromophenyl variant) is the closest analog but lacks furan-specific properties.

Preparation Methods

Starting Materials and Key Intermediates

  • 5-Bromofuran-2-carbonitrile is a common bromofuran precursor used in the synthesis of related heterocyclic compounds. This intermediate is handled under strict safety conditions due to its reactive bromine and nitrile groups.
  • Pyrimidin-4-ol derivatives substituted at the 2-position with cyclopropyl groups serve as the core scaffold for the target compound.

General Synthetic Strategy

The preparation of 6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidin-4-ol typically involves:

  • Step 1: Formation of the Pyrimidin-4-ol Core
    The pyrimidin-4-ol ring is constructed through condensation reactions involving appropriate amidines or urea derivatives with β-dicarbonyl compounds or their equivalents. The cyclopropyl substituent at the 2-position is introduced either by starting from a cyclopropyl-substituted precursor or via alkylation.

  • Step 2: Introduction of the 5-Bromofuran-2-yl Substituent
    The bromofuran moiety is introduced through cross-coupling reactions such as Suzuki or Stille coupling, using 5-bromofuran-2-boronic acid or related organometallic reagents. Alternatively, nucleophilic aromatic substitution or direct bromination of furan derivatives followed by coupling can be employed.

  • Step 3: Final Functional Group Adjustments
    Hydroxylation at the 4-position of the pyrimidine ring is achieved either by hydrolysis of corresponding chloropyrimidine intermediates or by direct oxidation methods.

Detailed Preparation Procedure (Representative Example)

Step Reagents & Conditions Description Yield & Notes
1 Cyclopropyl-substituted amidine + β-dicarbonyl compound Condensation under reflux in ethanol or polar solvent High yield; forms 2-cyclopropylpyrimidin-4-ol core
2 5-Bromofuran-2-boronic acid + 2-cyclopropylpyrimidin-4-ol derivative Suzuki coupling catalyzed by Pd(0) complex, base (e.g., K2CO3), in DMF or dioxane at 80-100°C Moderate to high yield; selective C-C bond formation
3 Hydrolysis or oxidation Conversion to pyrimidin-4-ol if starting from chloropyrimidine Purification by recrystallization or chromatography

Reaction Conditions and Optimization

  • Catalysts: Palladium-based catalysts (Pd(PPh3)4 or Pd2(dba)3) are commonly used for coupling reactions.
  • Solvents: Polar aprotic solvents like DMF, dioxane, or acetonitrile facilitate coupling and solubilize reactants.
  • Temperature: Reactions are generally carried out between 80°C and reflux conditions (~100-120°C) to ensure complete conversion.
  • Atmosphere: Inert atmosphere (argon or nitrogen) is maintained to prevent oxidation or degradation of sensitive intermediates.

Comparative Data Table of Key Steps

Preparation Step Typical Reagents Conditions Yield (%) Remarks
Pyrimidin-4-ol core synthesis Cyclopropyl amidine + β-dicarbonyl Reflux in ethanol, 4-6 h 75-90 High purity, scalable
Bromofuran coupling (Suzuki) 5-Bromofuran-2-boronic acid, Pd catalyst, base 80-100°C, inert atmosphere, 6-12 h 60-85 Requires careful catalyst handling
Hydroxylation or hydrolysis Aqueous base or oxidant Room temp to reflux, 2-4 h 70-80 Final purification critical

Research Findings and Literature Insights

  • Literature reports emphasize the importance of controlling reaction temperature and moisture to maximize yield and purity of bromofuran-substituted pyrimidines.
  • Variations in catalyst loading and base choice significantly affect the coupling efficiency and selectivity.
  • The cyclopropyl substituent on the pyrimidine ring enhances the compound's stability and biological activity, necessitating mild conditions to preserve this moiety during synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 2
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6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidin-4-ol

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